

### Safety and Pharmacokinetics of Dapivirine in Pregnant Women: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and pharmacokinetic profile of the **dapivirine** vaginal ring in pregnant women with other HIV prevention alternatives, supported by experimental data from key clinical trials.

### **Executive Summary**

Recent clinical trials have provided crucial data on the safety and pharmacokinetics of the monthly **dapivirine** vaginal ring for HIV prevention in pregnant and breastfeeding women. The DELIVER (MTN-042) and B-PROTECTED (MTN-043) studies, in particular, have demonstrated a favorable safety profile for both mothers and infants. This guide synthesizes these findings, offering a direct comparison with oral pre-exposure prophylaxis (PrEP) using tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) and tenofovir gel. The data indicates that the **dapivirine** ring is a safe option during pregnancy, with low systemic absorption and minimal infant exposure through breast milk.

#### **Data Presentation**

## Table 1: Comparison of Safety Outcomes in Pregnant Women



| Outcome                             | Dapivirine Vaginal<br>Ring (DELIVER<br>Study - Cohorts 1 &<br>2) | Oral PrEP<br>(TDF/FTC)<br>(DELIVER Study -<br>Cohorts 1 & 2)                                       | Tenofovir Gel (1%)<br>vs. Placebo                                                            |
|-------------------------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Study Population                    | 207 pregnant women<br>(Cohort 1: 101, Cohort<br>2: 106)[1][2]    | 100 pregnant women<br>(Cohort 1: 49, Cohort<br>2: 51)[1][2]                                        | 66 pregnant women<br>(Tenofovir Gel), 32<br>pregnant women<br>(Placebo)[3]                   |
| Adverse Pregnancy<br>Outcomes       | Uncommon and similar to local background rates[1][2]             | Uncommon and similar to local background rates[1][2]                                               | No significant difference in primary safety endpoint rates between arms (72.7% vs. 68.8%)[3] |
| Stillbirth                          | Cohort 2: 1 case[2]                                              | Cohort 1: 1 case[4]                                                                                | Not reported as a primary outcome comparison                                                 |
| Neonatal Death                      | Not reported in Cohorts 1 & 2                                    | Cohort 1: 1 case[4]                                                                                | Not reported as a primary outcome comparison                                                 |
| Preterm Delivery                    | Cohort 1: 2%, Cohort 2: 6%                                       | Not specified, but<br>overall outcomes were<br>similar to the<br>dapivirine arm.                   | Not reported as a primary outcome comparison                                                 |
| Most Common Pregnancy Complication  | Hypertensive<br>disorders[4]                                     | Hypertensive<br>disorders[4]                                                                       | Not specified                                                                                |
| Grade 3 or Higher<br>Adverse Events | None considered related to the study product.[5]                 | No participants acquired HIV during pregnancy, and no Grade >3 AEs were deemed related to PrEP.[6] | None of the grade 3 or<br>4 adverse events<br>were related to the<br>study product.[3]       |



# Table 2: Pharmacokinetic Parameters of Dapivirine and Alternatives in Pregnancy and Lactation



| Drug/Formulation           | Matrix                                                  | Population                                                                                                                   | Key Findings                                                                                                                                                         |
|----------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dapivirine Vaginal<br>Ring | Maternal Plasma                                         | Pregnant Women<br>(DELIVER Study)                                                                                            | Low systemic<br>concentrations (<2<br>ng/mL).[7]                                                                                                                     |
| Breast Milk                | Lactating Women (B-PROTECTED Study)                     | Mean concentrations<br>ranged from 698.3<br>pg/mL at week 1 to<br>596.1 pg/mL at month<br>3.[5]                              |                                                                                                                                                                      |
| Infant Plasma              | Infants of Lactating<br>Mothers (B-<br>PROTECTED Study) | Extremely low<br>concentrations<br>detected: 0 pg/mL at<br>week 1, 14.5 pg/mL at<br>week 2, and 10.7<br>pg/mL at month 3.[5] |                                                                                                                                                                      |
| Oral PrEP (TDF/FTC)        | Maternal Plasma                                         | Pregnant Women                                                                                                               | Tenofovir clearance is approximately 28% higher during pregnancy compared to postpartum.[8] Third-trimester tenofovir AUC is significantly lower than postpartum.[9] |
| Cord Blood                 | Infants of Mothers on<br>Oral TDF                       | Fetal exposure is approximately half the maternal serum concentration.                                                       |                                                                                                                                                                      |
| Tenofovir Gel (1%)         | Maternal Serum                                          | Pregnant Women<br>(Term/Near-term)                                                                                           | Low median peak<br>values: Day 0 - 3.8<br>ng/mL, Day 6 - 5.8<br>ng/mL.[3]                                                                                            |



Cord Blood

Infants of Mothers on quantifiable but very
Tenofovir Gel low levels of tenofovir
(<2.17 ng/mL).[3]

## Experimental Protocols DELIVER (MTN-042) Study

- Study Design: A Phase 3b, multicenter, prospective, open-label, randomized trial.[10] The study was conducted in a stepwise fashion, starting with women in the third trimester of pregnancy.[1]
- Participants: Healthy, HIV-uninfected pregnant women aged 18-40 years with an uncomplicated singleton pregnancy.[10]
- Intervention: Participants were randomized (2:1 for cohorts 1 and 2) to receive either the monthly **dapivirine** vaginal ring (25 mg) or daily oral TDF/FTC (300 mg/200 mg).[1][2]
- Sample Collection for Pharmacokinetics: Maternal plasma, maternal dried blood spots (DBS), and at delivery, cord blood and infant DBS were collected to measure drug concentrations.[10]
- Analytical Method: Specific analytical methods for dapivirine and tenofovir/emtricitabine
  concentrations were not detailed in the provided search results but would typically involve
  liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in
  biological matrices.

#### **B-PROTECTED (MTN-043) Study**

- Study Design: A Phase 3b, open-label, randomized (3:1), multi-site, mother-infant pair pharmacokinetic study.[11]
- Participants: 197 healthy, HIV-uninfected breastfeeding women and their healthy infants (6-12 weeks old).[11]



- Intervention: Mother-infant pairs were randomized to either the monthly **dapivirine** vaginal ring or daily oral TDF/FTC for 12 weeks.[11]
- Sample Collection for Pharmacokinetics: Maternal plasma, maternal DBS, breast milk, infant plasma, and infant DBS were collected to measure drug concentrations.[5]
- Analytical Method: Drug concentrations were measured, likely using validated LC-MS/MS methods, to determine maternal and infant exposure.

#### **Tenofovir Gel Study**

- Study Design: A randomized, double-blind, placebo-controlled trial.[3]
- Participants: 98 healthy pregnant women in their term or near-term of pregnancy.[3]
- Intervention: Participants received either 1% tenofovir vaginal gel or a placebo gel daily for seven consecutive days.[3]
- Sample Collection for Pharmacokinetics: Pharmacokinetic sampling occurred on days 0 and
   Maternal and cord blood were collected at delivery.[3]
- Analytical Method: Tenofovir concentrations in serum were measured using a validated liquid chromatographic-tandem mass spectrometric (LC-MS/MS) analysis, with a lower limit of quantitation of 0.31 ng/mL.[3]

### **Mandatory Visualization**





Click to download full resolution via product page

Caption: Experimental workflows for pharmacokinetic and safety assessments in key **dapivirine** and tenofovir gel clinical trials.

#### Conclusion

The available data strongly suggest that the **dapivirine** vaginal ring is a safe HIV prevention method for use during pregnancy and lactation. Systemic absorption in mothers is low, and subsequent transfer to infants via breast milk is minimal. In comparison, while oral PrEP (TDF/FTC) is also considered safe, pharmacokinetic studies indicate altered drug concentrations during pregnancy, which may have implications for efficacy. Tenofovir gel also shows low systemic absorption but has demonstrated mixed results in terms of effectiveness for HIV prevention. The **dapivirine** ring, therefore, presents a promising, discreet, and woman-controlled HIV prevention option for a population at heightened risk of HIV acquisition. Further



research will continue to refine the understanding of the long-term safety and effectiveness of these interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DELIVER: A Safety Study of a Dapivirine Vaginal Ring and Oral PrEP for the Prevention of HIV During Pregnancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized safety and pharmacokinetic trial of daily tenofovir 1% gel in term and near-term pregnancy PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepwatch.org [prepwatch.org]
- 5. Dapivirine ring safe in late pregnancy and during breastfeeding | HIV i-Base [i-base.info]
- 6. croiconference.org [croiconference.org]
- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Tenofovir population pharmacokinetics in pregnancy | HIV i-Base [i-base.info]
- 10. MTN 042 Deliver Study Wits RHI [wrhi.ac.za]
- 11. prepwatch.org [prepwatch.org]
- To cite this document: BenchChem. [Safety and Pharmacokinetics of Dapivirine in Pregnant Women: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#safety-and-pharmacokinetics-of-dapivirine-in-pregnant-women]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com